
N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamide, commonly known as ACECLOFENAC, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. ACECLOFENAC has been found to be a safer and more effective alternative to other NSAIDs due to its selective inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators.
作用機序
ACECLOFENAC selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins, a group of inflammatory mediators. By inhibiting COX-2, ACECLOFENAC reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
ACECLOFENAC has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory conditions. ACECLOFENAC has also been found to inhibit the expression of adhesion molecules, which play a key role in the recruitment of inflammatory cells to the site of inflammation.
実験室実験の利点と制限
ACECLOFENAC has several advantages for lab experiments. It is readily available and relatively inexpensive compared to other N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamides. It has a well-established safety profile and has been extensively studied for its anti-inflammatory and analgesic properties. However, like other N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamides, ACECLOFENAC has some limitations. It can cause gastrointestinal side effects such as ulcers and bleeding. It can also increase the risk of cardiovascular events such as heart attacks and strokes.
将来の方向性
There are several future directions for research on ACECLOFENAC. One area of interest is its potential use in the treatment of other inflammatory conditions such as inflammatory bowel disease and psoriasis. Another area of interest is its mechanism of action, particularly its effects on the immune system. Further research is needed to fully understand the biochemical and physiological effects of ACECLOFENAC and its potential use in the treatment of various inflammatory conditions.
合成法
The synthesis of ACECLOFENAC involves the condensation of 4-methyl-2-hydroxybenzoic acid with 2-amino-2-cyclopropylethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product.
科学的研究の応用
ACECLOFENAC has been extensively studied for its anti-inflammatory and analgesic properties. Several studies have demonstrated its efficacy in reducing pain and inflammation associated with various arthritic conditions. ACECLOFENAC has also been found to have a protective effect on the gastrointestinal tract, which is a common side effect of other N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamides.
特性
IUPAC Name |
N-(2-amino-2-cyclopropylethyl)-2-hydroxy-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-8-2-5-10(12(16)6-8)13(17)15-7-11(14)9-3-4-9/h2,5-6,9,11,16H,3-4,7,14H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZRFNMFXYNPCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC(C2CC2)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-methoxyphenyl)methyl]-1H-indole-5-carboxamide](/img/structure/B7577003.png)
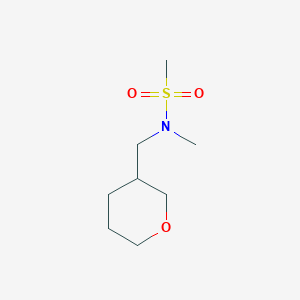
![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)
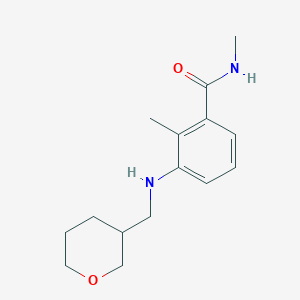
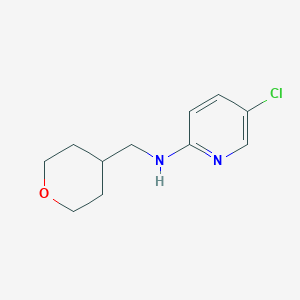
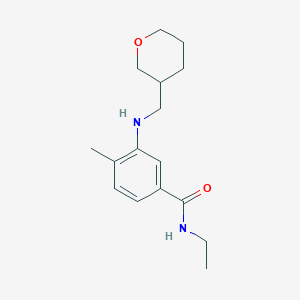
![2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7577061.png)
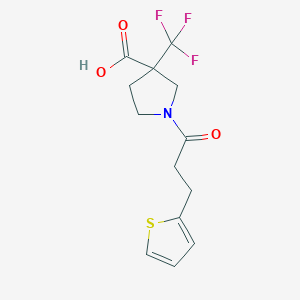
![N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)



![2-[1-(1H-indole-6-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7577108.png)
